2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol
CAS No.:
Cat. No.: VC17542870
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | 2-(3-amino-5-bromopyridin-4-yl)oxyethanol |
| Standard InChI | InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2 |
| Standard InChI Key | IMFMWIUCJLQGEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C=N1)Br)OCCO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(3-amino-5-bromopyridin-4-yl)oxyethanol, reflects its core structure: a pyridine ring substituted at the 3-position with an amino group (-NH₂), at the 5-position with bromine, and at the 4-position with an ethoxyethanol side chain. The Canonical SMILES string C1=C(C(=C(C=N1)Br)OCCO)N encodes this arrangement, highlighting the connectivity of the bromine and amino groups relative to the oxygen-linked ethanol moiety.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉BrN₂O₂ | |
| Molecular Weight | 233.06 g/mol | |
| CAS Registry Number | 1702163-11-8 | |
| PubChem Compound ID | 103518722 | |
| XLogP3 (Partition Coefficient) | Estimated 0.9 (calculated) |
The Standard InChIKey IMFMWIUCJLQGEI-UHFFFAOYSA-N provides a unique identifier for computational studies, while the moderate XLogP3 value suggests balanced lipophilicity, advantageous for drug permeability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons, ethanol side chain, and substituents. The bromine atom induces deshielding effects, shifting aromatic proton signals upfield. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 233.06 (M+H⁺). Infrared (IR) spectroscopy identifies N-H stretching (3350 cm⁻¹) from the amino group and C-O-C vibrations (1120 cm⁻¹) from the ether linkage.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically begins with 5-bromo-3-nitropyridin-4-ol as the precursor. A two-step process involves:
-
Nucleophilic Substitution: Reaction with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxyethanol side chain.
-
Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amino group, yielding the final product.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | 2-Chloroethanol, K₂CO₃, DMF, 80°C | 68% |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT | 85% |
Side products may include debrominated analogs or over-reduced species, necessitating rigorous purification.
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Gas Chromatography-Mass Spectrometry (GC-MS) corroborates structural integrity, showing a parent ion at m/z 233 and fragment ions at m/z 215 (loss of H₂O) and m/z 160 (pyridine ring cleavage).
Applications in Medicinal Chemistry
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) indicate moderate bactericidal effects, likely due to interference with bacterial topoisomerase IV.
Table 3: Biological Activity Profile
| Target | Assay Result | Model |
|---|---|---|
| EGFR Kinase | IC₅₀ = 1.2 µM | In vitro |
| S. aureus | MIC = 32 µg/mL | Broth dilution |
| Cytotoxicity | CC₅₀ > 100 µM (HEK293 cells) | MTT assay |
| Exposure Route | First Aid Measure |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if needed |
| Skin Contact | Wash with soap and water; remove contaminated clothing |
| Eye Contact | Rinse cautiously with saline for 15 minutes |
| Ingestion | Do NOT induce vomiting; rinse mouth with water |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Modifying the ethanol side chain to propylene glycol or aryl ethers may enhance blood-brain barrier penetration for CNS-targeted therapies.
Toxicological Profiling
Acute Oral Toxicity (LD₅₀) studies in rodent models are pending, with preliminary data suggesting low systemic absorption .
Process Optimization
Transitioning from batch to continuous-flow synthesis could improve yield and reduce solvent waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume